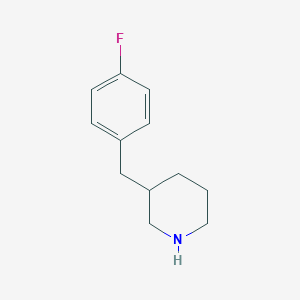

3-(4-フルオロベンジル)ピペリジン

概要

説明

“3-(4-Fluorobenzyl)piperidine” belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .

Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(4-Fluorobenzyl)piperidine”, has been a significant area of research in modern organic chemistry . Methods for the preparation of “3-(4-Fluorobenzyl)piperidine” have been described, starting from 3-benzylpiperidone .Molecular Structure Analysis

The molecular formula of “3-(4-Fluorobenzyl)piperidine” is C12H16FN . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The molecular weight of “3-(4-Fluorobenzyl)piperidine” is 193.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学的研究の応用

1. 皮膚色素沈着とメラノーマ予防のためのチロシナーゼ阻害 化合物3-(4-フルオロベンジル)ピペリジンは、チロシナーゼ阻害剤としての可能性を探求されてきました。チロシナーゼはメラニン生成に関与する酵素であり、その阻害は皮膚色素沈着とメラノーマを防ぐことができます。 このアプリケーションは、皮膚の健康のための新しい治療薬の開発において重要です .

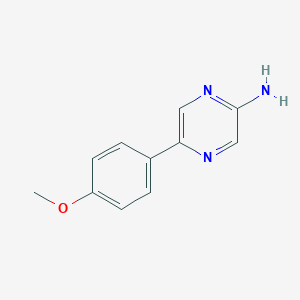

キナーゼ関連がんのデュアル阻害剤

3-(4-フルオロベンジル)ピペリジンを含むピペリジン誘導体は、特定の治療法に対して臨床的に耐性がある、アナプラズマティックリンパ腫キナーゼ (ALK) および c-ros 癌遺伝子 1 キナーゼ (ROS1) のデュアル阻害剤として設計されています。 これらの化合物は、特に他の薬剤に対して耐性を示すリンパ腫に対するがん研究において重要です .

医薬品化学

3-(4-フルオロベンジル)ピペリジンなどのヘテロ環式化合物は、その治療効果のために医薬品化学において重要な役割を果たします。 ピペリジン誘導体は、医薬品化学研究の支柱であり、さまざまな合成および治療アプリケーションで使用されてきました .

抗増殖および抗転移効果

天然のピペリジンアルカロイドは、in vitro および in vivo でさまざまなタイプのがんに対して抗増殖および抗転移効果を示してきました。 3-(4-フルオロベンジル)ピペリジンなどの合成ピペリジン誘導体の研究は、これらのアプリケーションをより標的を絞ったがん治療に拡大する可能性があります .

Safety and Hazards

将来の方向性

Piperidines, including “3-(4-Fluorobenzyl)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research will likely continue to explore the synthesis, functionalization, and pharmacological application of piperidine derivatives .

作用機序

Target of Action

The primary target of 3-(4-Fluorobenzyl)piperidine is Beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in neural cells, a key component in the development of Alzheimer’s disease . Another target of this compound is Tyrosinase , an enzyme involved in the production of melanin .

Mode of Action

It is known to interact with its targets, potentially inhibiting their activity . For instance, it may inhibit the activity of Beta-secretase 1, thereby reducing the production of beta-amyloid peptide . Similarly, it may inhibit Tyrosinase, thereby reducing the production of melanin .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Fluorobenzyl)piperidine are related to the production of beta-amyloid peptide and melanin. By inhibiting Beta-secretase 1, the compound may disrupt the amyloidogenic pathway, reducing the production of beta-amyloid peptide . By inhibiting Tyrosinase, the compound may disrupt the melanogenesis pathway, reducing the production of melanin .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of 3-(4-Fluorobenzyl)piperidine’s action are likely related to its inhibition of Beta-secretase 1 and Tyrosinase. By inhibiting these enzymes, the compound may reduce the production of beta-amyloid peptide and melanin, respectively . This could potentially slow the progression of Alzheimer’s disease and reduce skin pigmentation .

Action Environment

The action, efficacy, and stability of 3-(4-Fluorobenzyl)piperidine may be influenced by various environmental factors. It’s important to note that like all organic compounds, it should be handled with care, avoiding contact with fire and ensuring proper ventilation in the laboratory or workplace .

生化学分析

Biochemical Properties

For instance, it has been found to interact with tyrosinase, an enzyme involved in the production of melanin .

Cellular Effects

For example, it has been suggested that 3-(4-Fluorobenzyl)piperidine may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also be a part of its mechanism of action .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It’s known that the compound can interact with certain enzymes

Transport and Distribution

It’s known that the compound can interact with certain transporters or binding proteins

Subcellular Localization

It’s possible that the compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)8-11-2-1-7-14-9-11/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWKPHWUDHKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392419 | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382637-47-0 | |

| Record name | 3-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382637-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

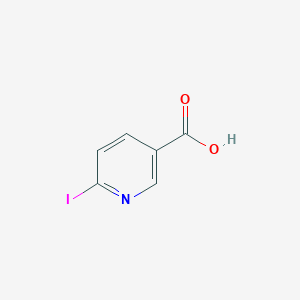

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

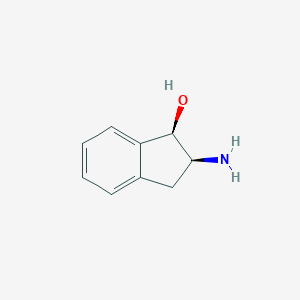

Feasible Synthetic Routes

Q1: What are the different synthetic routes available for producing (3S)-3-(4-Fluorobenzyl)piperidine, and what are their advantages and disadvantages?

A: Three generations of synthesis for (3S)-3-(4-Fluorobenzyl)piperidine are described in the literature []:

Q2: Can 3-(4-Fluorobenzyl)piperidine be synthesized enantioselectively?

A: Yes, an enantioselective synthesis of 3-(4-Fluorobenzyl)piperidine has been reported []. This method utilizes rhodium-catalyzed asymmetric hydrogenation of an exocyclic α,β-unsaturated carbonyl compound precursor. The reaction employs a chiral bisphosphine-thiourea ligand (ZhaoPhos) and achieves high enantioselectivity (up to 99% ee) for the desired (S)-enantiomer. The researchers highlight the crucial role of hydrogen bonding between the substrate and the catalyst in achieving high enantioselectivity.

Q3: What is the significance of 3-(4-Fluorobenzyl)piperidine in medicinal chemistry?

A: (3S)-3-(4-Fluorobenzyl)piperidine serves as a key chiral building block in synthesizing various bioactive molecules, particularly pharmaceuticals [, ]. For instance, it is a crucial intermediate in the multi-kilogram synthesis of a CCR3 antagonist []. This highlights its importance in developing new drugs for various therapeutic areas.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B176777.png)